N-(3-chloro-4-methoxyphenyl)-N'-(3-methylphenyl)urea
Overview
Description
N-(3-chloro-4-methoxyphenyl)-N’-(3-methylphenyl)urea is an organic compound that belongs to the class of ureas It is characterized by the presence of a urea functional group, which is bonded to two aromatic rings: one substituted with a chlorine and methoxy group, and the other with a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-4-methoxyphenyl)-N’-(3-methylphenyl)urea typically involves the reaction of 3-chloro-4-methoxyaniline with 3-methylphenyl isocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions. The general reaction scheme is as follows:
3-chloro-4-methoxyaniline+3-methylphenyl isocyanate→N-(3-chloro-4-methoxyphenyl)-N’-(3-methylphenyl)urea
Industrial Production Methods
In an industrial setting, the production of N-(3-chloro-4-methoxyphenyl)-N’-(3-methylphenyl)urea may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
N-(3-chloro-4-methoxyphenyl)-N’-(3-methylphenyl)urea can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as sodium azide or thiourea in the presence of a base.
Major Products
Oxidation: Formation of N-(3-hydroxy-4-methoxyphenyl)-N’-(3-methylphenyl)urea.
Reduction: Formation of N-(3-chloro-4-methoxyphenyl)-N’-(3-methylphenyl)amine.
Substitution: Formation of N-(3-substituted-4-methoxyphenyl)-N’-(3-methylphenyl)urea.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism by which N-(3-chloro-4-methoxyphenyl)-N’-(3-methylphenyl)urea exerts its effects depends on its specific application. For example, as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The molecular targets and pathways involved can vary, but typically include interactions with proteins or nucleic acids.
Comparison with Similar Compounds
N-(3-chloro-4-methoxyphenyl)-N’-(3-methylphenyl)urea can be compared with other urea derivatives, such as:
- N-(3-chloro-4-methoxyphenyl)-N’-(4-methylphenyl)urea
- N-(3-chloro-4-methoxyphenyl)-N’-(3-ethylphenyl)urea
- N-(3-chloro-4-methoxyphenyl)-N’-(3-methoxyphenyl)urea
These compounds share similar structural features but differ in the substituents on the aromatic rings. The uniqueness of N-(3-chloro-4-methoxyphenyl)-N’-(3-methylphenyl)urea lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity.
Properties
IUPAC Name |
1-(3-chloro-4-methoxyphenyl)-3-(3-methylphenyl)urea | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2O2/c1-10-4-3-5-11(8-10)17-15(19)18-12-6-7-14(20-2)13(16)9-12/h3-9H,1-2H3,(H2,17,18,19) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKAKTSAWNLKYOJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)NC2=CC(=C(C=C2)OC)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.74 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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